molecular formula C22H20N4O5 B11055971 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11055971
M. Wt: 420.4 g/mol
InChI Key: MEMNMONOUGOLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound featuring a chromeno[2,3-b]pyridine core

Preparation Methods

The synthesis of 2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, various catalysts, and specific temperature and pressure conditions to drive the reactions to completion.

Mechanism of Action

The mechanism by which 2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE exerts its effects involves binding to specific molecular targets. For instance, it may inhibit enzymes like tyrosine kinases or interact with DNA to prevent replication and transcription processes . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H20N4O5/c1-28-15-6-10(7-16(29-2)20(15)30-3)17-12-5-4-11(27)8-14(12)31-22-18(17)19(24)13(9-23)21(25)26-22/h4-8,17,27H,1-3H3,(H4,24,25,26)

InChI Key

MEMNMONOUGOLRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.